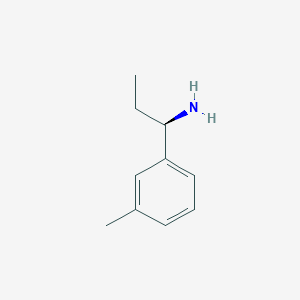

(R)-1-(m-Tolyl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJIHSSKEPYVBG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Enantioselective Synthesis of R 1 M Tolyl Propan 1 Amine

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis represents the most sophisticated and efficient strategy for producing single-enantiomer compounds. rsc.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, offering high atom economy and sustainability. utoronto.canih.gov For the synthesis of (R)-1-(m-Tolyl)propan-1-amine, two primary catalytic routes have shown immense potential: transition metal-catalyzed asymmetric hydrogenation and biocatalytic transformations.

Asymmetric hydrogenation (AH) of prochiral imines is one of the most direct and powerful methods for preparing α-chiral amines. nih.govacs.org This method involves the reduction of the carbon-nitrogen double bond (C=N) of an imine precursor, such as 1-(m-tolyl)propan-1-imine, using molecular hydrogen in the presence of a chiral transition metal complex. Iridium-, rhodium-, and ruthenium-based catalysts are most commonly employed for this transformation. ajchem-b.com While the asymmetric hydrogenation of ketones and alkenes is well-established, the hydrogenation of imines presents unique challenges due to the substrate's potential for E/Z isomerization, hydrolysis, and the difficulty in achieving high enantioselectivity. nih.govdicp.ac.cn Nevertheless, significant progress has been made, driven largely by the development of novel chiral ligands. acs.org

The success of transition metal-catalyzed asymmetric hydrogenation is critically dependent on the structure of the chiral ligand coordinated to the metal center. acs.org The ligand creates a specific chiral environment around the metal, which directs the stereochemical outcome of the hydrogenation. The design of modular chiral ligands allows for fine-tuning of steric and electronic properties to achieve high activity and enantioselectivity for specific substrates. acs.org For the asymmetric hydrogenation of N-aryl imines, several classes of ligands have proven to be particularly effective.

Key Ligand Families for Asymmetric Imine Hydrogenation:

Phosphine-Oxazoline (PHOX) Ligands: Iridium complexes bearing PHOX ligands are widely used for the AH of N-aryl imines, providing excellent enantioselectivities for a range of substrates. nih.gov Ligands with a spiranic backbone, in particular, have demonstrated high activity and selectivity. nih.gov

Phosphine-Phosphoramidite Ligands: Chiral phosphine-phosphoramidite ligands, such as PEAPhos, have been successfully applied in the iridium-catalyzed AH of N-aryl imines. Research has shown that modifying the binaphthyl backbone of these ligands significantly enhances enantioselectivity. rsc.org

Ferrocene-Based Diphosphine Ligands: Ligands from the Josiphos family, such as Xyliphos, are highly effective, particularly in iridium-catalyzed systems. These ligands have been used in large-scale industrial processes, like the synthesis of (S)-metolachlor, demonstrating their robustness and efficiency for hydrogenating sterically hindered N-aryl imines. utoronto.canih.govresearchgate.net

Spiro-Based Ligands: Chiral ligands incorporating a spirocyclic framework, such as f-spiroPhos and SpiroPNP, have emerged as a powerful class for asymmetric catalysis. acs.orgchinesechemsoc.org The rigid structure and well-defined chiral pocket of these ligands are crucial for distinguishing between the substituents on the imine, leading to high enantioselectivity, even for challenging substrates like dialkyl imines. acs.orgchinesechemsoc.org

The table below summarizes the performance of various ligand types in the asymmetric hydrogenation of N-aryl imines, which are structurally analogous to the precursor for this compound.

Understanding the reaction mechanism is crucial for optimizing catalysts and reaction conditions. For the iridium-catalyzed asymmetric hydrogenation of imines, mechanistic studies suggest that the pathway can differ significantly from that of alkenes. acs.org An "outer-sphere" mechanism is frequently proposed, particularly for sterically demanding substrates. rsc.orgutoronto.caresearchgate.net

In a well-studied industrial process for the synthesis of (S)-metolachlor, which involves the hydrogenation of a bulky N-aryl imine, a "proton-first, outer-sphere" mechanism was proposed based on density functional theory (DFT) calculations. utoronto.canih.govresearchgate.net This mechanism involves the following key steps:

Protonation: The imine substrate is first protonated by an acid additive (e.g., acetic acid), forming a more reactive iminium ion. utoronto.caresearchgate.net

Hydride Formation: Molecular hydrogen is activated by the iridium complex, often assisted by the conjugate base of the acid (e.g., acetate), to form an iridium-hydride species. utoronto.ca

Hydride Transfer: The hydride is transferred from the iridium complex to the electrophilic carbon of the iminium ion. Crucially, in this outer-sphere model, the bulky substrate does not need to coordinate directly to the metal center. Instead, selectivity is controlled by non-covalent interactions, such as C-H···Ir interactions, which direct the hydride transfer to one face of the iminium ion. utoronto.caresearchgate.net

This outer-sphere pathway avoids the steric clash that would occur if the bulky imine had to bind directly to the iridium center, providing a plausible explanation for the high efficiency of these catalysts with sterically hindered substrates. utoronto.ca Theoretical studies on Ir-PHOX catalysts also suggest a unique catalytic cycle for imines that involves dissociation of the imine substrate, further supporting an outer-sphere-type process. acs.org

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral compounds. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often display exquisite chemo-, regio-, and stereoselectivity. mdpi.com For the production of this compound, two classes of enzymes are particularly relevant: ω-transaminases and imine reductases. nih.govnih.govrsc.org

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (e.g., L-alanine or isopropylamine) to a prochiral ketone acceptor. nih.govmdpi.com To synthesize this compound, the corresponding ketone, 1-(m-tolyl)propan-1-one, would be subjected to asymmetric reductive amination using an (R)-selective ω-TA.

The main challenge in ω-TA catalysis is that the reaction equilibrium often disfavors product formation. nih.govtdx.cat To overcome this, various strategies are employed, such as using a large excess of the amine donor, removing the ketone byproduct (e.g., pyruvate (B1213749) is converted to acetaldehyde (B116499) and CO2 by pyruvate decarboxylase), or using isopropylamine (B41738) as the donor, which generates volatile acetone (B3395972) as the byproduct. tdx.catalmacgroup.com

The substrate scope of wild-type ω-TAs can be limited, especially for bulky substrates. nih.gov However, protein engineering has been instrumental in expanding this scope. For instance, in a study on the synthesis of (S)-1-amino-1-phenylpropane (an isomer of the target molecule) from propiophenone, rational engineering of the large binding pocket of an (S)-selective ω-TA led to a more than 470-fold enhancement in catalytic efficiency. rsc.org By mutating key residues, steric hindrance was relieved and favorable π–π stacking interactions were introduced, increasing the conversion from 1.3% to over 94% with excellent enantioselectivity (>99.9% ee). rsc.org Similar strategies can be applied to develop (R)-selective ω-TAs tailored for the synthesis of this compound.

The table below shows representative results for the ω-TA-catalyzed synthesis of analogous chiral amines.

Imine reductases (IREDs) are a family of NADPH-dependent oxidoreductases that catalyze the asymmetric reduction of imines to chiral amines. nih.govnih.gov A subclass known as reductive aminases (RedAms) can also catalyze the initial condensation of a ketone and an amine, followed by the reduction of the in situ-formed imine, in a one-pot reaction. nih.govchemrxiv.org This direct reductive amination is highly atom-efficient. rsc.org

The application of IREDs for the synthesis of this compound would involve the reductive amination of 1-(m-tolyl)propan-1-one with an amine source, typically ammonia (B1221849) or an alkylamine. nih.gov While IREDs have shown great potential, their substrate scope can be a limitation. d-nb.info For example, screening of a large IRED library showed little to no conversion for acetophenone, a close structural analog of 1-(m-tolyl)propan-1-one, highlighting that some aryl ketones can be challenging substrates for wild-type enzymes. manchester.ac.uk

However, the field is rapidly advancing through enzyme discovery and engineering. Genome mining has revealed numerous new IREDs, and screening efforts have identified enzymes with activity towards a broader range of substrates, including those with bulky amine donors. nih.govd-nb.info For instance, an "Increasing-Molecule-Volume-Screening" strategy successfully identified IREDs capable of accepting bulky amines, significantly expanding their synthetic utility. d-nb.info The enantioselectivity of IREDs is highly dependent on the specific enzyme and substrate combination, and both (R)- and (S)-selective IREDs have been identified, making them valuable tools for accessing either enantiomer of a target amine. nih.gov

Organocatalytic Strategies

Chiral Brønsted Acid and Base Organocatalysis

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (BPAs) and N-triflylphosphoramides (NTPAs), are highly effective catalysts for a variety of asymmetric transformations. rsc.orgacs.org They function by activating imines through protonation or hydrogen bonding, creating a chiral environment that directs the approach of a nucleophile. rsc.orgacs.org This strategy is widely used in reactions such as Mannich reactions, reductive aminations, and cycloadditions to produce enantioenriched amine derivatives. rsc.orgacs.org

The acidity of the catalyst is a key factor; more acidic catalysts like NTPAs can activate less reactive substrates and often provide superior reactivity and stereocontrol compared to standard BPAs. rsc.org These catalysts have been successfully applied in the asymmetric direct reductive amination of prochiral ketones using reducing agents like 1-hydrosilatrane, providing efficient access to chiral secondary amines. acs.org The general mechanism involves the in situ formation of an imine, which is then protonated by the chiral Brønsted acid. This complex coordinates the hydride source, enabling a highly enantioselective hydrogen transfer. acs.org

| Catalyst Type | Reaction | Key Features | Potential Application | Source |

| Chiral Phosphoric Acid (CPA) | Asymmetric Dearomatization | Atom-economical synthesis of N-heterocycles with high enantioselectivity. | Synthesis of complex chiral amine scaffolds. | nih.gov |

| Chiral Phosphoric Acid (CPA) | Asymmetric Reductive Amination | Uses a practical silane (B1218182) reducing agent; proceeds at room temperature. | Direct synthesis of chiral amines from ketones and amines. | acs.org |

| N-Triflylphosphoramide (NTPA) | Diels-Alder / Imino-Diels-Alder | Higher acidity allows activation of unreactive substrates; outperforms CPAs. | Synthesis of precursors to chiral amines with high stereocontrol. | rsc.org |

| BINOL-derived C-H Acid (BPTM) | Mukaiyama-Mannich Reaction | Exhibits greatly improved activity and enantioselectivity compared to BPAs and NTPAs. | Formation of chiral β-amino acid esters, precursors to amines. | acs.org |

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for synthesizing chiral molecules by facilitating reactions between reactants in immiscible phases. beilstein-journals.orgnih.gov Chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, are the most common catalysts. beilstein-journals.orgnih.gov These catalysts form a chiral ion pair with a nucleophile (like an enolate) in the aqueous phase and transport it to the organic phase to react with an electrophile, inducing asymmetry in the product. beilstein-journals.org

This methodology has been extensively used for the asymmetric α-alkylation and α-amination of prochiral nucleophiles. nih.govnih.gov For instance, the enantioselective alkylation of protected glycine (B1666218) derivatives using chiral phase-transfer catalysts provides an effective route to various unnatural α-amino acids. nih.gov The rational design of these catalysts, focusing on structural rigidity and the absence of β-hydrogens to prevent Hofmann elimination, has led to the development of highly efficient and selective catalysts, such as N-spiro chiral ammonium salts. nih.gov This approach is applicable to the synthesis of precursors for this compound through the asymmetric functionalization of a suitable prochiral substrate.

Rational Design of Organocatalysts for this compound Precursors

The rational design of organocatalysts is crucial for achieving high efficiency and stereoselectivity in the synthesis of specific target molecules like the precursors to this compound. nih.govresearchgate.net This process often combines computational modeling with experimental screening to understand the reaction mechanism and optimize the catalyst structure. nih.gov

For the synthesis of chiral amines via the reduction of imines, L-proline-based organocatalysts have been systematically designed. nih.gov By modifying the N-protecting group and the amide functionality of prolinamides, catalysts can be fine-tuned to enhance their activity and the enantioselectivity of the reduction. nih.gov For example, studies have shown that for the trichlorosilane (B8805176) reduction of ketimines, an N-pivaloyl protected proline functionalized with a 4-methoxyaniline-derived amide yielded a highly active and selective catalyst. nih.gov Such a targeted design approach, which focuses on optimizing the non-covalent interactions within the transition state, is essential for developing bespoke catalysts for the synthesis of precursors to this compound.

Multi-Catalytic and Cascade Reactions for Stereoselective Formation

Multi-catalytic and cascade reactions offer an elegant and efficient approach to building molecular complexity by combining multiple reaction steps in a single pot, thereby avoiding the isolation and purification of intermediates. researchgate.netchemrxiv.org This strategy is particularly powerful for stereoselective synthesis. researchgate.net

One-Pot Stereoselective Synthesis Methodologies

One-pot methodologies that integrate different catalytic systems are highly desirable for process efficiency. A successful strategy involves combining catalysts that operate under compatible conditions but perform distinct chemical transformations. For example, a one-pot, multi-catalytic system has been developed to convert alkenes and aryl boronic acids into secondary benzylic alcohols with high stereoselectivity. chemrxiv.org This sequence involves an alkene cross-metathesis, an isomerization, and a nucleophilic addition, with each step being controlled by an independent catalyst. chemrxiv.org

Similarly, synthetic cascades combining biocatalysts with artificial metalloenzymes have been developed to perform reactions that are not accessible through either catalyst type alone. researchgate.net An example is the deracemization of amines, which uses a monoamine oxidase (MAO-N) to selectively oxidize one enantiomer of a racemic amine to the corresponding imine, followed by an asymmetric transfer hydrogenation (ATHase) to reduce the imine to the desired single enantiomer of the amine. researchgate.net Such one-pot cascade reactions represent a frontier in synthetic chemistry, providing powerful tools for the efficient and stereoselective synthesis of chiral amines like this compound.

Substrate-Controlled Asymmetric Synthesis Utilizing Chiral Auxiliaries

Substrate-controlled asymmetric synthesis is a powerful and widely used strategy for preparing enantiomerically pure compounds. du.ac.in This method involves the temporary attachment of a chiral molecule, known as a chiral auxiliary, to an achiral substrate. du.ac.inwikipedia.org The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved, yielding the desired enantiopure product and allowing for the recovery of the auxiliary. wikipedia.org

Design and Application of Chiral Auxiliaries in Propan-1-amine Synthesis

For the synthesis of chiral amines like this compound, N-tert-butanesulfinamide, often referred to as Ellman's auxiliary, is among the most effective and versatile chiral auxiliaries. osi.lvbristol.ac.uk Both enantiomers of this auxiliary are readily available and can be condensed with prochiral ketones or aldehydes to form the corresponding N-tert-butanesulfinyl imines. wikipedia.orgresearchgate.net

The synthesis begins with the condensation of (R)-tert-butanesulfinamide with m-tolyl ethyl ketone (1-(m-tolyl)propan-1-one). This reaction typically proceeds with high yield to form the E-isomer of the N-sulfinyl imine exclusively. The chiral sulfinyl group on the nitrogen atom then serves to control the facial selectivity of the subsequent nucleophilic addition to the C=N bond. wikipedia.org

Diastereoselective Control in Auxiliary-Mediated Reactions

The key to the success of the chiral auxiliary approach lies in its ability to induce high diastereoselectivity in the C-C bond-forming step. nih.gov In the synthesis of this compound, this would involve the addition of a nucleophile to the N-tert-butanesulfinyl ketimine derived from m-tolyl ethyl ketone. However, for a propan-1-amine structure, the typical route involves the addition of an organometallic reagent (e.g., an ethyl Grignard or organolithium reagent) to the corresponding N-sulfinyl aldimine derived from m-tolualdehyde.

The stereochemical outcome is rationalized by a six-membered ring transition state model where the metal cation coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine group. wikipedia.org This chelation creates a rigid conformation, and the bulky tert-butyl group on the sulfur atom effectively shields one face of the imine. Consequently, the nucleophile preferentially attacks from the less hindered face, leading to the formation of one diastereomer in high excess. nih.gov This high degree of diastereoselective control is crucial for producing the final amine with high enantiomeric purity. osi.lv

Auxiliary Cleavage and Recycling Strategies

After the stereogenic center has been established, the chiral auxiliary must be removed to liberate the target amine. For the N-tert-butanesulfinyl group, cleavage is conveniently achieved under mild acidic conditions, for example, using hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or ethanol. bristol.ac.ukresearchgate.net This step yields the desired this compound as its hydrochloride salt.

Dynamic Kinetic Resolution (DKR) and Kinetic Resolution (KR) in Chiral Amine Synthesis

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful methods for obtaining enantiopure compounds from racemic mixtures. wikipedia.org Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). wikipedia.org The maximum theoretical yield for a single enantiomer in a classic KR is 50%. organic-chemistry.org

Dynamic kinetic resolution (DKR) surpasses this 50% yield limitation by integrating an in situ racemization of the less reactive enantiomer into the kinetic resolution process. organic-chemistry.orgdiva-portal.org This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single enantiomer of the product, achieving yields of up to 100%. nih.gov

Enzymatic Kinetic Resolution of Racemic Precursors

Enzymes are highly effective catalysts for the kinetic resolution of racemic amines due to their exceptional enantioselectivity. Lipases, transaminases (TAs), and amine dehydrogenases (AmDHs) are commonly employed for this purpose. mdpi.commdpi.com

In a typical lipase-catalyzed kinetic resolution, a racemic amine is subjected to acylation in the presence of an acyl donor. The lipase (B570770) selectively catalyzes the acylation of one enantiomer, for example, the (R)-amine, to form an amide. The resulting mixture of the (R)-amide and the unreacted (S)-amine can then be easily separated.

Transaminases (TAs) and amine dehydrogenases (AmDHs) offer another route through oxidative deamination. An (R)-selective enzyme can be used to selectively deaminate the (R)-enantiomer of a racemic amine to the corresponding ketone, leaving the unreacted (S)-amine in high enantiomeric excess. mdpi.comsemanticscholar.org This approach has been demonstrated for a range of aromatic and aliphatic amines. semanticscholar.org The combination of an AmDH with a cofactor regeneration system, such as an NADH oxidase (Nox) or an alanine (B10760859) dehydrogenase (AlaDH), can drive the reaction forward and improve efficiency. mdpi.comsemanticscholar.org

The following table summarizes representative data from enzymatic kinetic resolutions of amines structurally related to this compound, illustrating the effectiveness of this methodology.

Table 1: Examples of Enzymatic Kinetic Resolution of Racemic Amines

| Enzyme System | Substrate | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) / NADH Oxidase (Nox) | rac-α-methylbenzylamine | >99% ee (S-amine) | ~50% | mdpi.com |

| Amine Dehydrogenase (AmDH) / Alanine Dehydrogenase (AlaDH) | rac-α-methylbenzylamine | >99% ee (S-amine) | >45% | semanticscholar.org |

| Geobacillus stearothermophilus AmDH / NADH Oxidase (Nox) | rac-α-methylbenzylamine | >99% ee (S-amine) | ~50% | d-nb.info |

Chemo-Enzymatic Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) represents a highly efficient strategy to overcome the inherent 50% maximum yield limitation of standard kinetic resolution. researchgate.netbeilstein-journals.org This method ingeniously combines the enantioselectivity of an enzyme with an in-situ racemization of the less reactive enantiomer, theoretically enabling a 100% conversion of the racemic starting material into a single, enantiomerically pure product. beilstein-journals.org

The process typically involves two catalytic cycles operating in concert. An enzyme, commonly a lipase such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the amine—in this case, the (R)-enantiomer. beilstein-journals.orgnih.gov Simultaneously, a metal catalyst, often a ruthenium complex, facilitates the rapid racemization of the remaining, unreacted (S)-enantiomer back into the racemic mixture. researchgate.netnih.gov This ensures the substrate for the enzyme is continuously replenished, driving the reaction toward the formation of a single enantiomeric amide. researchgate.net

The choice of acyl donor is critical for the efficiency of the DKR process. While standard acylating agents like isopropyl acetate (B1210297) can be used, studies on analogous primary amines, such as (±)-1-phenylethylamine, have shown that alkyl methoxyacetates can lead to high yields and enantiomeric excess (ee) with lower catalyst loadings. beilstein-journals.org The combination of CALB with a suitable ruthenium racemization catalyst has been demonstrated as a potent system for the DKR of a variety of primary amines. beilstein-journals.orgnih.gov The resulting (R)-amide can then be hydrolyzed to yield the desired this compound.

Table 1: Representative Data for Dynamic Kinetic Resolution of Primary Amines Data presented is for analogous primary amines to illustrate the efficacy of the DKR method.

| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| (±)-1-Phenylethylamine | Ruthenium Complex | Candida antarctica lipase B (CALB) | Isopropyl Acetate | >95 | >99 | beilstein-journals.org |

| (±)-1-Phenylethylamine | Ruthenium Complex | Candida antarctica lipase B (CALB) | Methyl Methoxyacetate | 96 | >99 | beilstein-journals.org |

Chemical Resolution Techniques for Enantiomeric Enrichment

Classical chemical resolution via the formation of diastereomeric salts is a well-established and industrially significant method for separating enantiomers. wikipedia.orgthieme-connect.de This technique relies on the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. wikipedia.orglibretexts.org The reaction produces a mixture of two diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. wikipedia.orglibretexts.org

For a racemic mixture of 1-(m-Tolyl)propan-1-amine, a chiral acid such as (R,R)-tartaric acid or (S)-mandelic acid would be added. wikipedia.orggavinpublishers.com This forms two diastereomeric salts: [(R)-amine·(R,R)-acid] and [(S)-amine·(R,R)-acid]. Due to their different spatial arrangements, one of these salts will typically be less soluble in a given solvent and will crystallize out of the solution. wikipedia.org

Table 2: Examples of Chemical Resolution of Racemic Amines using Chiral Acids Data for analogous amines are shown to demonstrate the principles of diastereomeric salt resolution.

| Racemic Amine | Resolving Agent | Solvent | Recovered Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| 1-Phenylethylamine | (S)-Mandelic Acid | Toluene/Methanol | (S)-Alcohol (from amine) | - | - | wikipedia.org |

| 1-Phenylethylamine | N-Boc-L-Alanine | Ethyl Acetate | (R)-Amine | 39 | 98 | thieme-connect.de |

Stereochemical Analysis and Absolute Configuration Determination of R 1 M Tolyl Propan 1 Amine

Spectroscopic Methods for Absolute Configuration Assignment

Spectroscopic techniques provide detailed information about the spatial arrangement of atoms in a molecule, making them indispensable for determining the absolute configuration of chiral compounds like (R)-1-(m-Tolyl)propan-1-amine.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical spectroscopic methods used to investigate the stereochemical properties of chiral molecules in solution. d-nb.infonih.gov These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample. dtu.dk

VCD spectroscopy, the vibrational counterpart of ECD, measures the differential absorption of left and right circularly polarized infrared light. dtu.dk VCD provides more detailed structural information than ECD because a molecule has many more vibrational transitions than electronic transitions. dtu.dkmdpi.com The VCD spectrum is sensitive to the conformational flexibility and the absolute configuration of the molecule. The combination of experimental VCD spectra with density functional theory (DFT) calculations has become a reliable method for determining the absolute configuration of chiral molecules, including those with multiple chiral centers. nih.govmdpi.comacs.org This approach allows for the unambiguous assignment of the (R)-configuration to 1-(m-Tolyl)propan-1-amine by matching the experimental VCD spectrum to the calculated spectrum of the R-enantiomer.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., Mosher's Method, Chiral Auxiliary NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and several advanced NMR techniques have been developed to determine the absolute configuration of chiral molecules.

Mosher's Method: One of the most widely used NMR-based methods for determining the absolute configuration of chiral alcohols and amines is Mosher's method. acs.orgspringernature.com This technique involves the derivatization of the chiral amine with a chiral derivatizing agent, typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. springernature.comacs.org The reaction of this compound with both enantiomers of Mosher's acid chloride, (R)- and (S)-MTPA-Cl, yields a pair of diastereomeric amides.

The underlying principle of Mosher's method is the analysis of the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomers. springernature.com The trifluoromethyl group in the MTPA moiety exerts a strong anisotropic effect, leading to differential shielding or deshielding of the protons in the vicinity of the newly formed chiral amide center. By analyzing the sign of the Δδ values for various protons in the molecule, the absolute configuration of the original amine can be deduced based on an established conformational model of the MTPA amides. acs.orgresearchgate.net A positive Δδ for protons on one side of the molecule and a negative Δδ for those on the other side provides a clear indication of the absolute stereochemistry. springernature.com

Chiral Auxiliary NMR: Another powerful NMR technique involves the use of chiral auxiliaries. In this method, the chiral amine is reacted with a chiral auxiliary to form a new compound with two chiral centers. The resulting diastereomers can then be analyzed by NMR spectroscopy. The distinct chemical shifts and coupling constants of the diastereomers can be used to determine the absolute configuration of the original amine. While specific data for this compound is not available, this method has been successfully applied to a wide range of chiral amines. escholarship.org

A summary of the key aspects of these advanced NMR techniques is provided in the table below.

| Technique | Principle | Requirements | Advantages | Limitations |

| Mosher's Method | Formation of diastereomeric amides with (R)- and (S)-MTPA, followed by ¹H NMR analysis of chemical shift differences (Δδ). acs.orgspringernature.com | Small amount of sample, both enantiomers of Mosher's acid. researchgate.net | Reliable and widely applicable, requires only small amounts of sample. researchgate.net | Requires chemical derivatization, potential for misinterpretation with complex molecules. acs.org |

| Chiral Auxiliary NMR | Reaction with a chiral auxiliary to form diastereomers with distinct NMR spectra. escholarship.org | A suitable chiral auxiliary that reacts cleanly with the amine. | Can provide unambiguous assignment of absolute configuration. | Requires the synthesis of diastereomers, analysis can be complex. |

X-ray Crystallography of Diastereomeric Salts or Derivatives

X-ray crystallography is considered the gold standard for the determination of the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. researchgate.net For chiral amines like this compound, which are often liquids or low-melting solids, direct crystallization can be challenging. A common strategy to overcome this is the formation of diastereomeric salts with a chiral acid of known absolute configuration. researchgate.net

The process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (R)-mandelic acid or (S)-tartaric acid, to form a pair of diastereomeric salts. researchgate.netresearchgate.net These diastereomers have different physical properties, including solubility, which often allows for their separation by fractional crystallization. The less soluble diastereomeric salt can be isolated as a single crystal, and its three-dimensional structure can be determined by X-ray diffraction analysis. rug.nl Since the absolute configuration of the chiral acid is known, the absolute configuration of the amine can be unambiguously determined. The crystal structure of a derivative of the closely related (S)-1-(p-tolyl)ethylamine has been determined using this method, providing a strong precedent for its application to this compound. bath.ac.uk

The table below summarizes the key features of using X-ray crystallography for this purpose.

| Method | Principle | Requirements | Advantages | Disadvantages |

| X-ray Crystallography of Diastereomeric Salts | Formation of a crystalline diastereomeric salt with a chiral resolving agent of known configuration, followed by single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net | A suitable enantiomerically pure resolving agent, formation of a high-quality single crystal. rug.nl | Provides unambiguous determination of absolute configuration. researchgate.net | Crystal growth can be difficult, not applicable to all compounds. researchgate.net |

Chromatographic Methods for Enantiomeric Excess Determination and Absolute Configuration

Chromatographic techniques are essential for both determining the enantiomeric excess (e.e.) of a chiral compound and, in some cases, for assigning the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. science.govbioanalysis-zone.com The development of a robust chiral HPLC method for this compound is crucial for quality control and for monitoring stereoselective reactions.

The key to a successful chiral separation is the choice of the chiral stationary phase (CSP). bioanalysis-zone.comsigmaaldrich.com A variety of CSPs are commercially available, with the most common being based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. science.govsigmaaldrich.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The development of a chiral HPLC method typically involves screening a range of CSPs and mobile phases to achieve optimal separation (resolution) of the enantiomers. bioanalysis-zone.com For chiral amines, normal-phase or reversed-phase chromatography can be employed. The mobile phase composition, including the type of organic modifier and the presence of additives, can significantly influence the enantioselectivity. nih.gov Once a suitable method is developed and validated, it can be used to accurately determine the enantiomeric excess of this compound samples. By injecting a standard of the pure (R)-enantiomer, the elution order of the enantiomers can be determined, allowing for the assignment of the absolute configuration of unknown samples.

The following table outlines the typical steps in chiral HPLC method development.

| Step | Description | Key Considerations |

| 1. Column Screening | Testing a variety of chiral stationary phases (CSPs) to identify one that shows enantioselectivity. bioanalysis-zone.com | Polysaccharide-based, cyclodextrin-based, and protein-based columns are common choices. science.govsigmaaldrich.com |

| 2. Mobile Phase Optimization | Fine-tuning the mobile phase composition to improve resolution and analysis time. | Solvent type (e.g., hexane, ethanol, isopropanol), additives (e.g., acids, bases). nih.gov |

| 3. Method Validation | Ensuring the method is accurate, precise, and robust for its intended purpose. | Linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another effective method for the enantiomeric separation of volatile chiral compounds. chromatographyonline.com For chiral amines like 1-(m-Tolyl)propan-1-amine, derivatization is often necessary to improve their volatility and chromatographic behavior. nih.govnih.gov Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate, which convert the amine into a less polar and more volatile amide or urea (B33335) derivative. nih.govnih.gov

The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. wiley.com The different interactions between the enantiomers of the derivatized analyte and the chiral stationary phase lead to their separation. The elution order of the enantiomers can be determined by injecting a standard of a single enantiomer. This technique is highly sensitive and can be used for the determination of enantiomeric excess in very small samples. chromatographyonline.com

The table below summarizes the key aspects of chiral GC analysis for amines.

| Parameter | Description | Example |

| Derivatization | Chemical modification of the amine to increase volatility and improve separation. nih.govnih.gov | Reaction with trifluoroacetic anhydride to form a trifluoroacetamide (B147638) derivative. nih.gov |

| Chiral Stationary Phase (CSP) | The chiral selector coated on the inside of the GC column that enables enantiomeric separation. chromatographyonline.comwiley.com | Cyclodextrin derivatives, such as permethylated β-cyclodextrin. wiley.com |

| Detection | The method used to detect the separated enantiomers as they elute from the column. | Flame Ionization Detector (FID) is commonly used. wiley.com |

Computational Chemistry Approaches for Stereochemical Elucidation

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. nih.gov Computational chemistry has emerged as a powerful tool to supplement and, in some cases, replace traditional experimental methods for stereochemical elucidation. nih.govfrontiersin.org These computational approaches, particularly those based on Density Functional Theory (DFT), offer a reliable means to predict spectroscopic data and analyze conformational preferences, thereby aiding in the unambiguous assignment of absolute configurations. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Spectroscopic Data Prediction

Density Functional Theory (DFT) has become a cornerstone in the computational prediction of spectroscopic properties that are sensitive to the three-dimensional arrangement of atoms in a molecule. nih.govnih.gov By calculating and comparing theoretical spectra with experimental data for a chiral molecule, its absolute configuration can be confidently determined. nih.gov

One of the most robust techniques involves the calculation of vibrational circular dichroism (VCD) spectra. nih.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting spectrum is exquisitely sensitive to the molecule's absolute configuration. nih.gov DFT calculations can predict the VCD spectrum for a chosen enantiomer (e.g., the (R)-enantiomer) of a molecule like 1-(m-Tolyl)propan-1-amine. nih.govnih.gov A direct comparison of the signs and intensities of the calculated VCD bands with the experimentally measured spectrum allows for an unambiguous assignment of the absolute configuration. nih.gov This method has been successfully applied to a wide range of chiral molecules, including complex natural products and pharmaceuticals. nih.govnih.gov

Similarly, DFT can be employed to predict other spectroscopic data, such as optical rotation (OR) and electronic circular dichroism (ECD). acs.org Time-dependent DFT (TDDFT) is particularly useful for calculating ECD and OR values at various wavelengths. acs.org The comparison of the calculated optical rotatory dispersion (ORD) curve with the experimental data can provide confirmatory evidence for the absolute configuration assigned by VCD. acs.org

Furthermore, DFT calculations are instrumental in predicting NMR chemical shifts. frontiersin.orgacs.org While 1H and 13C NMR are more commonly used for determining relative stereochemistry, methods have been developed that utilize DFT-calculated NMR parameters to assign absolute configurations, often by forming diastereomeric derivatives with a chiral derivatizing agent. frontiersin.orgfrontiersin.org For instance, a novel method has been developed based on the experimental and DFT-calculated 19F NMR chemical shift differences of diastereomeric amides formed by reacting a chiral primary amine with two enantiomers of a chiral derivatizing agent. frontiersin.orgnih.gov The correlation between the experimental and calculated chemical shift differences provides a reliable assignment of the amine's absolute configuration. frontiersin.orgnih.gov

Table 1: Comparison of Experimental and DFT-Calculated Spectroscopic Data for Stereochemical Assignment

| Spectroscopic Technique | Predicted Parameter | Level of Theory | Basis Set | Application |

| Vibrational Circular Dichroism (VCD) | Rotational Strengths | DFT (e.g., B3LYP) | 6-311G++ | Unambiguous assignment of absolute configuration. nih.govnih.gov |

| Optical Rotatory Dispersion (ORD) | Specific Rotation at different wavelengths | TDDFT (e.g., B3LYP) | 6-311G(d,p) | Confirmation of absolute configuration. acs.org |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ) | DFT (e.g., GIAO-B3LYP) | 6-311G(d,p) | Assignment of absolute configuration of derivatives. frontiersin.orgacs.org |

Conformational Analysis and Molecular Modeling in Stereochemical Assignment

A crucial prerequisite for accurate spectroscopic prediction is a thorough conformational analysis. frontiersin.org The observed spectroscopic properties of a flexible molecule in solution are a population-weighted average of the properties of all its accessible conformers. nih.gov Therefore, identifying the low-energy conformers and their relative populations is essential for reliable stereochemical assignment. frontiersin.org

The conformational analysis of molecules like this compound would involve exploring the rotational freedom around the C-C and C-N single bonds. For aryl-substituted compounds, the orientation of the aromatic ring relative to the chiral center is a key conformational feature. nih.gov For example, in related 1-phenyl-1,2,3,4-tetrahydroisoquinolines, the phenyl ring often adopts a pseudo-equatorial position in the half-chair conformation of the heterocyclic ring. nih.gov

Molecular modeling also plays a vital role in understanding the interactions that govern stereoselectivity. In the context of derivatization agents used for NMR-based configurational analysis, like Mosher's acid, computational models can elucidate the preferred conformations of the resulting diastereomeric amides. researchgate.netresearchgate.net These models help to rationalize the observed differences in chemical shifts based on the anisotropic effects of the derivatizing agent's functional groups in the different diastereomers. researchgate.net

Table 2: Computational Workflow for Stereochemical Elucidation

| Step | Method | Purpose |

| 1. Conformational Search | Molecular Mechanics (e.g., MMFF94) | Broad exploration of conformational space. frontiersin.org |

| 2. Geometry Optimization | DFT (e.g., B3LYP/6-111G(d,p)) | Refinement of conformer geometries and calculation of relative energies. frontiersin.org |

| 3. Spectroscopic Calculation | DFT/TDDFT | Prediction of VCD, ORD, or NMR spectra for each low-energy conformer. nih.govacs.org |

| 4. Boltzmann Averaging | N/A | Calculation of the population-weighted average spectrum. nih.gov |

| 5. Comparison | N/A | Comparison of the calculated average spectrum with the experimental spectrum. nih.gov |

Chemical Correlation and Optical Rotation Comparison

Chemical correlation is a classical and powerful method for determining the absolute configuration of a chiral compound. wiley-vch.de This technique involves chemically transforming the molecule of unknown configuration into a compound whose absolute configuration is already known, or vice versa, without affecting the stereocenter . A direct comparison of the sign of the optical rotation ([α]D) between the derivative and the known compound can then establish the absolute configuration. wiley-vch.de

For instance, to determine the absolute configuration of this compound, one could, in principle, relate it to a known chiral compound. This could involve a series of chemical reactions that, for example, remove the tolyl group and replace it with a group present in a known standard, while ensuring the stereochemistry at the chiral carbon remains unchanged. However, this method relies on the availability of a suitable reference compound and reaction pathways that proceed with known stereochemical outcomes.

A more common approach within this category is the use of chiral derivatizing agents (CDAs). researchgate.net Reagents like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) are frequently used to convert chiral amines and alcohols into diastereomeric amides or esters. researchgate.netresearchgate.net The resulting diastereomers can often be separated by chromatography or, more conveniently, distinguished by NMR spectroscopy. researchgate.net By analyzing the differences in the 1H or 19F NMR chemical shifts of the diastereomers and applying established models, such as Mosher's model, the absolute configuration of the original amine can be deduced. researchgate.netresearchgate.net

The comparison of optical rotation values is a fundamental aspect of this method. While the magnitude of the optical rotation can be influenced by solvent, temperature, and concentration, the sign of the rotation is a characteristic property of a specific enantiomer under defined conditions. If the synthesized derivative of this compound exhibits a positive optical rotation, and this derivative is known from previous studies to have a positive rotation when possessing the (R) configuration, this provides strong evidence for the assigned stereochemistry.

It is important to note that empirical rules correlating the sign of optical rotation with a particular configuration are not always reliable, especially when comparing molecules with significantly different structures. However, when comparing closely related analogs or diastereomers formed with a CDA, the comparison of optical properties is a valid and widely used technique. wiley-vch.de

Reactivity and Synthetic Transformations Involving R 1 M Tolyl Propan 1 Amine

Derivatization Reactions for Functional Group Interconversion

The primary amine functionality of (R)-1-(m-Tolyl)propan-1-amine is a key site for derivatization, enabling its conversion into a wide array of other functional groups. These interconversions are fundamental in multi-step syntheses where the amine needs to be transformed or protected. Common derivatization reactions include acylation, sulfonylation, and alkylation, which modify the nucleophilicity and chemical properties of the nitrogen atom.

For instance, reaction with acylating agents like acid chlorides or anhydrides in the presence of a base yields amides. Similarly, sulfonylation with sulfonyl chlorides affords sulfonamides. These derivatives are often more stable and less basic than the parent amine. The primary amine can also undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines, expanding its synthetic utility.

Table 1: Representative Functional Group Interconversions of a Chiral Benzylic Amine

| Starting Amine | Reagent | Base/Catalyst | Product | Functional Group Formed |

|---|---|---|---|---|

| This compound | Acetyl chloride | Triethylamine | N-((R)-1-(m-Tolyl)propyl)acetamide | Amide |

| This compound | p-Toluenesulfonyl chloride | Pyridine | N-((R)-1-(m-Tolyl)propyl)-4-methylbenzenesulfonamide | Sulfonamide |

Formation of Amide, Carbamate (B1207046), and Imine Intermediates

The formation of amides, carbamates, and imines from this compound are pivotal transformations, often used to create key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Amide Formation: The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, esters) is a standard method for forming an amide bond. sigmaaldrich.comchemicalbook.com When coupling with a carboxylic acid, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are typically employed to facilitate the reaction. sigmaaldrich.com These reactions are generally high-yielding and proceed with retention of configuration at the chiral center.

Carbamate Formation: Carbamates are often synthesized by reacting the amine with chloroformates (e.g., benzyl (B1604629) chloroformate, ethyl chloroformate) in the presence of a base. Another common method involves the reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to form the Boc-protected amine. A three-component coupling of an amine, carbon dioxide, and an alkyl halide can also yield carbamates under mild conditions, a process noted to be resistant to racemization for chiral substrates. These carbamate derivatives serve as important protecting groups in peptide synthesis and other areas of organic chemistry.

Imine Formation: The condensation reaction between this compound and an aldehyde or a ketone yields an imine, also known as a Schiff base. This reaction is typically catalyzed by a trace amount of acid and often requires the removal of water to drive the equilibrium towards the product. The resulting chiral imines are valuable intermediates for the synthesis of other chiral amines through reduction or nucleophilic addition reactions.

Table 2: Synthesis of Amide, Carbamate, and Imine Intermediates

| Derivative Type | Amine Reactant | Co-reactant | Reagents/Conditions | Product | Representative Yield |

|---|---|---|---|---|---|

| Amide | This compound | Benzoic acid | EDC, HOBt, DMF, rt | (R)-N-(1-(m-Tolyl)propyl)benzamide | >90% |

| Carbamate | This compound | Benzyl chloroformate | Na2CO3, Dioxane/H2O, 0°C to rt | Benzyl (R)-(1-(m-tolyl)propyl)carbamate | ~95% |

Nucleophilic Reactivity and Regioselectivity in Chiral Environment

The nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is central to its role in many chemical reactions, including substitutions and additions. The steric environment around the nitrogen, influenced by the adjacent propyl and m-tolyl groups, as well as the inherent chirality, plays a significant role in directing the regioselectivity and stereoselectivity of its reactions.

In reactions with electrophilic substrates, the amine will attack the most electrophilic center. For example, in a nucleophilic aromatic substitution reaction, the amine will displace a leaving group on an electron-deficient aromatic ring. In conjugate addition reactions (Michael additions) to α,β-unsaturated carbonyl compounds, the amine will typically add to the β-carbon.

The chiral nature of this compound makes it a valuable chiral auxiliary or reactant in asymmetric synthesis. When it reacts with a prochiral electrophile, the existing stereocenter can influence the formation of a new stereocenter, leading to one diastereomer in excess. This diastereoselective control is a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds. The degree of selectivity is often dependent on the reaction conditions, such as solvent, temperature, and the presence of Lewis acids, which can coordinate to the reactants and influence the transition state geometry.

Table 3: Illustrative Nucleophilic Reactions and Selectivity

| Reaction Type | Electrophile | Product (Major Diastereomer) | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Conjugate Addition | Methyl acrylate | Methyl 3-(((R)-1-(m-tolyl)propyl)amino)propanoate | Moderate to High |

| Nucleophilic Acyl Substitution | (S)-Ibuprofen chloride | (R)-N-((R)-1-(m-tolyl)propyl)-2-(4-isobutylphenyl)propanamide | High |

Following a comprehensive search, it has been determined that there is insufficient publicly available scientific literature specifically detailing the applications of This compound as a chiral building block in complex organic synthesis according to the specified outline. While the principles of using chiral amines as auxiliaries, ligand precursors, and building blocks are well-established in organic chemistry, specific research findings, data, and examples for this particular compound are not available in the searched resources.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this compound. The general roles and applications described in the outline are conceptually sound for a chiral amine, but the specific experimental evidence and detailed research findings required for this article could not be located for this exact chemical entity.

Future Research Directions in the Chemistry of R 1 M Tolyl Propan 1 Amine

Development of More Sustainable and Atom-Economical Synthetic Routes

A major thrust in modern chemical synthesis is the adherence to the principles of green chemistry, which prioritize the reduction of waste and energy consumption. nih.gov Atom economy, a key concept in green chemistry, focuses on maximizing the incorporation of atoms from reactants into the final product, thereby minimizing byproducts. primescholars.com Future research for synthesizing (R)-1-(m-Tolyl)propan-1-amine will likely focus on moving away from classical resolution methods, which are inherently wasteful, towards more direct and efficient asymmetric syntheses. acs.org

Key areas of investigation include:

Biocatalysis: The use of enzymes as catalysts offers significant advantages, including high selectivity and the ability to operate under mild, aqueous conditions. rsc.org Engineered enzymes, such as transaminases (ATAs) and imine reductases (IREDs), are particularly promising for producing chiral amines. nih.govresearchgate.net Research will likely focus on developing or engineering specific enzyme variants that can convert a prochiral ketone precursor directly into this compound with high efficiency and enantiopurity, eliminating the need for harsh reagents and protecting groups. nih.govresearchgate.net This biocatalytic approach represents a significant improvement in sustainability over traditional chemical routes that often employ heavy metals and generate substantial waste. nih.gov

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods for preparing chiral amines. acs.org This strategy is considered highly sustainable as it generates minimal waste. acs.org Future work will aim to develop catalysts that are not only highly enantioselective but also more robust, requiring lower catalyst loadings and utilizing more benign solvent systems.

| Synthetic Strategy | Key Advantages | Research Focus |

|---|---|---|

| Biocatalytic Reductive Amination | High enantioselectivity, mild reaction conditions (aqueous, room temp), biodegradable catalyst. semanticscholar.orgnih.gov | Protein engineering of transaminases and imine reductases for improved substrate scope and activity. nih.gov |

| Asymmetric Hydrogenation | Excellent atom economy (approaching 100%), high efficiency, direct conversion from prochiral precursors. acs.org | Development of catalysts with higher turnover numbers and use of greener solvents. |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

Achieving exceptionally high enantioselectivity (often expressed as enantiomeric excess, or % ee) is critical for the application of chiral amines in pharmaceuticals. While existing methods are effective, there is a continuous drive to discover new catalytic systems that offer improved performance, broader substrate scope, and greater operational simplicity.

Future explorations are expected in the following areas:

Advanced Biocatalysts: Through techniques like directed evolution and rational protein design, scientists are creating bespoke enzymes for specific transformations. nih.gov Research will focus on modifying the active sites of enzymes like ω-transaminases to better accommodate substrates like m-tolyl propanone, thereby boosting both reaction rates and enantioselectivity for the desired (R)-amine. researchgate.net

Novel Transition Metal Catalysts: The performance of transition metal catalysts (often based on iridium, rhodium, or ruthenium) is highly dependent on the chiral ligands attached to the metal center. acs.org A significant area of research involves the design and synthesis of new, more effective chiral ligands. These new ligands aim to create a more defined chiral environment around the metal, leading to more precise stereochemical control during the hydrogenation of the imine precursor to this compound. acs.org

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.net Chiral phosphoric acids and other hydrogen-bond donors are being investigated for the reductive amination of ketones. Future research will likely explore new organocatalysts that can activate the imine intermediate of this compound more effectively, leading to high enantioselectivity without the need for transition metals.

| Catalyst Type | Mechanism for Enantioselectivity | Future Development Goal |

|---|---|---|

| Engineered Transaminases | Precisely oriented substrate binding in the enzyme's chiral active site. nih.gov | Achieving >99.5% ee for a broader range of aryl ketones. researchgate.net |

| Iridium-Based Catalysts | Coordination of the substrate to a chiral ligand-metal complex. acs.org | Lowering catalyst loading while maintaining high enantioselectivity and turnover frequency. |

| Chiral Organocatalysts | Activation of the substrate through the formation of chiral iminium ions or hydrogen bonding. researchgate.net | Developing metal-free catalytic systems that are robust and recyclable. |

Expansion of Synthetic Utility in Emerging Chemical Technologies

Beyond improving its own synthesis, future research will seek to leverage the unique properties of this compound in new and emerging areas of chemical technology. Its role as a chiral building block makes it a candidate for incorporation into advanced synthetic platforms.

Continuous Flow Chemistry: Flow chemistry, where reactions are performed in continuous streams within a network of tubes, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mt.com Future work will involve adapting the asymmetric synthesis of this compound to continuous flow systems. nih.gov This could involve immobilizing a catalyst (either an enzyme or a metal complex) within a flow reactor, allowing for the continuous production of the chiral amine with high purity and efficiency. umontreal.ca This approach is particularly attractive for industrial-scale manufacturing. mt.com

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful method for forging chemical bonds under exceptionally mild conditions. acs.org This technology enables unique chemical transformations that are often difficult to achieve with traditional thermal methods. Future research could explore using this compound as a chiral amine building block in photoredox-mediated reactions to construct more complex, high-value molecules with multiple stereocenters. The amine group can participate in reactions to form new carbon-carbon or carbon-heteroatom bonds, with its inherent chirality influencing the stereochemical outcome of subsequent transformations.

Q & A

Q. What are the standard synthetic routes for (R)-1-(m-Tolyl)propan-1-amine, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves Grignard reagent formation (e.g., using m-tolyl magnesium bromide) followed by nucleophilic addition to a ketone or aldehyde intermediate. Reduction of the resulting alcohol to the amine can be achieved via LiAlH4 or catalytic hydrogenation . Optimization includes:

- Temperature control : Lower temperatures (0–5°C) during Grignard formation to minimize side reactions.

- Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation improves enantioselectivity when chiral auxiliaries are used .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients enhances purity.

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC or GC with a chiral stationary phase (e.g., β-cyclodextrin derivatives) is standard. Compare retention times with racemic mixtures or commercially available (S)-enantiomers. Nuclear Magnetic Resonance (NMR) using chiral solvating agents (e.g., Eu(hfc)3) can also resolve enantiomers in solution .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm structure via aromatic proton signals (δ 6.8–7.2 ppm for m-tolyl) and methylene/methyl groups in the propanamine chain.

- IR Spectroscopy : Identify N-H stretching (~3300 cm<sup>-1</sup>) and aromatic C=C bending (~1600 cm<sup>-1</sup>).

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]<sup>+</sup>) at m/z 164.1 confirms molecular weight .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Reproducibility checks : Replicate experiments using identical reagent sources (e.g., Sigma-Aldrich for chiral catalysts) and protocols.

- Data normalization : Use internal standards (e.g., IC50 values normalized to reference inhibitors) to control for assay variability.

- Meta-analysis : Compare results across studies while accounting for variables like cell line differences (e.g., HEK293 vs. HeLa) or solvent effects (DMSO vs. ethanol) .

Q. What strategies enhance the enantioselectivity of this compound in asymmetric catalysis?

- Methodological Answer :

- Chiral ligands : Use (R)-BINAP or Jacobsen catalysts to induce asymmetry during hydrogenation or alkylation steps.

- Solvent effects : Polar aprotic solvents (e.g., THF) improve ligand-substrate interactions.

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in electrophilic aromatic substitution.

- Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) to prioritize derivatives for synthesis.

- QSPR models : Coramine substituent effects with Hammett σ constants to forecast reaction rates .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Re-evaluate purity : Impurities (e.g., residual LiAlH4) may alter solubility; repeat tests after rigorous purification.

- Temperature dependence : Measure solubility at controlled temperatures (e.g., 25°C vs. 40°C) using UV-Vis spectroscopy.

- Co-solvent systems : Test binary mixtures (e.g., water/ethanol) to identify synergistic effects .

Experimental Design Considerations

Q. What controls are critical when assessing the biological activity of this compound in vitro?

- Methodological Answer :

- Negative controls : Use vehicle-only (e.g., DMSO) and scrambled enantiomer ((S)-isomer) to isolate target effects.

- Positive controls : Compare with known agonists/antagonists (e.g., serotonin reuptake inhibitors).

- Dose-response curves : Include 6–8 concentrations to calculate EC50/IC50 accurately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.